1,3,5-Triethoxy-6-iodohexan-1-OL
Description
1,3,5-Triethoxy-6-iodohexan-1-OL is a polyfunctional organic compound characterized by a hexanol backbone substituted with three ethoxy groups at positions 1, 3, and 5, and an iodine atom at position 5. Its molecular formula is C₁₂H₂₅IO₄, with a molecular weight of 360.23 g/mol. Due to its structural complexity, it is primarily studied in synthetic organic chemistry for applications in cross-coupling reactions or as a building block for pharmaceuticals and advanced materials .
Properties
CAS No. |
88208-20-2 |
|---|---|
Molecular Formula |
C12H25IO4 |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
1,3,5-triethoxy-6-iodohexan-1-ol |
InChI |
InChI=1S/C12H25IO4/c1-4-15-10(8-12(14)17-6-3)7-11(9-13)16-5-2/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
FLZZSQCNPHPGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(CI)OCC)CC(O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethoxy-6-iodohexan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol .
Industrial Production Methods
Industrial production of 1,3,5-Triethoxy-6-iodohexan-1-OL may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triethoxy-6-iodohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form a simpler hydrocarbon.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3,5-Triethoxy-6-iodohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triethoxy-6-iodohexan-1-OL involves its interaction with various molecular targets. The ethoxy groups and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
To contextualize its properties, 1,3,5-Triethoxy-6-iodohexan-1-OL is compared to structurally analogous alcohols and halogenated derivatives. Key comparisons include:
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Functional Groups | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1,3,5-Triethoxy-6-iodohexan-1-OL | C₁₂H₂₅IO₄ | Hydroxyl, ethoxy, iodo | 3 ethoxy, 1 iodine | 360.23 |
| 6-Methylheptan-1-ol | C₈H₁₈O | Hydroxyl | Methyl branch | 130.23 |
| 1-Iodohexan-1-ol | C₆H₁₃IO | Hydroxyl, iodo | Terminal iodine | 212.07 |
| 1,3,5-Triethoxyhexan-1-ol | C₁₂H₂₆O₄ | Hydroxyl, ethoxy | 3 ethoxy | 246.33 |
Key Observations :
- The iodine atom in 1,3,5-Triethoxy-6-iodohexan-1-OL increases molecular weight by ~114 g/mol compared to its non-iodinated analog (1,3,5-Triethoxyhexan-1-ol), significantly altering its density and polarizability.
- Compared to simpler alcohols like 6-Methylheptan-1-ol (C₈H₁₈O), the ethoxy groups in the target compound reduce water solubility due to increased hydrophobicity, while the iodine enhances electrophilicity .
Physicochemical Properties
| Property | 1,3,5-Triethoxy-6-iodohexan-1-OL | 1-Iodohexan-1-ol | 6-Methylheptan-1-ol |
|---|---|---|---|
| Boiling Point | ~280–300°C (estimated) | 225°C | 195–200°C |
| Solubility in Water | Low (<0.1 g/L) | Moderate (5 g/L) | Low (1.2 g/L) |
| Reactivity | High (iodine-mediated elimination) | Moderate | Low |
Research Findings :
- The iodine atom in 1,3,5-Triethoxy-6-iodohexan-1-OL facilitates SN2 reactions under basic conditions, a property absent in non-halogenated analogs like 6-Methylheptan-1-ol .
- Ethoxy groups stabilize the molecule against oxidation compared to primary alcohols like 1-Iodohexan-1-ol, which are more prone to dehydrogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
